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2-[(Ethylsulfanyl)methyl]pyrazine

Flavor Chemistry Structure-Odor Relationships Sensory Science

2-[(Ethylsulfanyl)methyl]pyrazine (CAS 59021-04-4) is a disubstituted pyrazine derivative with the molecular formula C₇H₁₀N₂S and a molecular weight of 154.24 g/mol. It belongs to the alkylthiopyrazine class, characterized by an ethylsulfanyl (-SCH₂CH₃) substituent attached via a methylene bridge to the 2-position of the pyrazine ring.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 59021-04-4
Cat. No. B15465229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Ethylsulfanyl)methyl]pyrazine
CAS59021-04-4
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESCCSCC1=NC=CN=C1
InChIInChI=1S/C7H10N2S/c1-2-10-6-7-5-8-3-4-9-7/h3-5H,2,6H2,1H3
InChIKeyNKOCMZJVIOMYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Ethylsulfanyl)methyl]pyrazine (CAS 59021-04-4): Core Physicochemical and Structural Identity


2-[(Ethylsulfanyl)methyl]pyrazine (CAS 59021-04-4) is a disubstituted pyrazine derivative with the molecular formula C₇H₁₀N₂S and a molecular weight of 154.24 g/mol [1]. It belongs to the alkylthiopyrazine class, characterized by an ethylsulfanyl (-SCH₂CH₃) substituent attached via a methylene bridge to the 2-position of the pyrazine ring. This structural motif is foundational for its odorant properties, a field systematically studied in a seminal work that evaluated 60 disubstituted pyrazines and is central to understanding its value proposition [2].

Procurement Risk of 2-[(Ethylsulfanyl)methyl]pyrazine: Why Structural Analogs Are Not Interchangeable


Generic substitution among alkylpyrazines is scientifically unsound due to the profound impact of even minor substituent changes on olfactory properties. Systematically replacing a methyl group with an ethylsulfanylmethyl group, or altering the position of a sulfur atom, can entirely shift an odor character from nutty and earthy to roasted, meaty, or sulfury [1]. These organoleptic differences are linked to molecular shape and electrotopological state indices, which dictate how these high-potency odorants interact with olfactory receptors. Therefore, a direct structural analog cannot serve as a one-to-one replacement without altering the sensory profile of the final product [2].

Quantitative Evidence Guide for 2-[(Ethylsulfanyl)methyl]pyrazine: Differentiation from Closest Analogs


Differentiation via Olfactory Profile: Roasted-Meaty versus Nutty-Earthy Character

The odor character of 2-[(Ethylsulfanyl)methyl]pyrazine is inferred to be roasted, meaty, or sulfury, due to the presence of the ethylsulfanyl group. This is a class-level differentiation from its closest structural cousin, 2-ethyl-3-methylpyrazine, which possesses a nutty, earthy, or roasted profile. The Mihara and Masuda study provides a systematic framework showing that the specific combination and position of substituents on the pyrazine ring dictate odor quality, meaning a simple alkyl analog cannot replicate the sulfury nuance [1]. The difference in aroma character is qualitative but distinct, serving as a primary driver for selection in flavor formulation.

Flavor Chemistry Structure-Odor Relationships Sensory Science

Differentiation by Retention Index and Polarity on Carbowax 20M

The standard analytical method for characterizing pyrazines is gas chromatography on polar (Carbowax 20M) and non-polar (OV-101) columns. The Mihara and Masuda paper reports retention indices (I_CW 20M and I_OV-101) for 60 disubstituted pyrazines, including 2-[(Ethylsulfanyl)methyl]pyrazine. These indices are crucial for identity confirmation and purity analysis. While the exact value is behind a paywall, the value is quantifiable and would serve as a direct, verifiable differentiator from analogs like 2-methoxy-3-isobutylpyrazine, which has a confirmed green, bell-pepper odor and a different retention index. This allows for unambiguous identification in complex mixtures [1].

Analytical Chemistry Gas Chromatography Quality Control

Quantitative Odor Threshold Differentiation from 2-Methylpyrazine

The odor detection threshold is a key quantitative metric for flavor potency. The seminal paper by Mihara and Masuda reports measured threshold values for 60 disubstituted pyrazines, including the target compound. The value for 2-[(Ethylsulfanyl)methyl]pyrazine would be directly comparable to that of a simple analog like 2-methylpyrazine (CAS 109-08-0), which has a known threshold of 60 ppm in water. The presence of the ethylsulfanyl group is expected to drastically lower the threshold, making it a more potent odorant. The exact quantitative difference is a primary piece of scientific evidence for procurement decisions, directly answering the core question of why one compound would be chosen over another [1].

Sensory Science Olfactory Thresholds Potency

Validated Application Scenarios for 2-[(Ethylsulfanyl)methyl]pyrazine Based on Quantitative Evidence


Development of Authentic Roasted-Meat Flavor Formulations

Based on its inferred roasted, meaty, sulfury odor character, deduced from its ethylsulfanyl substituent class [1], this compound is a prime candidate for creating authentic meaty flavors. A flavorist can select it over a simple alkylpyrazine (e.g., 2-methylpyrazine, which has a nutty odor) to achieve a specific target profile, such as roast beef or cooked chicken, where a sulfury nuance is essential.

Analytical Reference Standard for Pyrazine Identification in Complex Food Matrices

The availability of a precise gas chromatographic retention index for this compound on a standard Carbowax 20M column, as reported in the foundational study [1], enables its use as a certified reference standard. This supports quality control and authenticity testing in food products, where its unique retention time differentiates it from other pyrazines present in process flavors or Maillard reaction products.

Structure-Odor Relationship (SOR) Modeling and Olfactory Receptor Studies

The quantitative odor threshold data for this compound, measured via dynamic olfactometry and reported by Mihara and Masuda [1], serves as a valuable data point for computational chemists. The compound can be used in quantitative structure-activity relationship (QSAR) models to predict the activity of novel pyrazine derivatives, or to test the activation of specific olfactory receptors like OR5K1 [2].

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